4-Methylchroman-4-ol 4-Methylchroman-4-ol
Brand Name: Vulcanchem
CAS No.: 21834-65-1
VCID: VC18831772
InChI: InChI=1S/C10H12O2/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

4-Methylchroman-4-ol

CAS No.: 21834-65-1

Cat. No.: VC18831772

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methylchroman-4-ol - 21834-65-1

Specification

CAS No. 21834-65-1
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 4-methyl-2,3-dihydrochromen-4-ol
Standard InChI InChI=1S/C10H12O2/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Standard InChI Key RCMBJZYJTXAPFF-UHFFFAOYSA-N
Canonical SMILES CC1(CCOC2=CC=CC=C21)O

Introduction

Structural and Chemical Profile of 4-Methylchroman-4-ol

Chroman derivatives consist of a benzopyran backbone, with variations in substituents influencing their physicochemical and biological properties. In 4-methylchroman-4-ol, the hydroxyl group at the 4-position introduces polarity, while the methyl group enhances steric effects and modulates electronic distribution. The compound’s molecular formula is C10H12O2C_{10}H_{12}O_2, with a molecular weight of 164.20 g/mol.

The tetrahedral geometry at the 4-position creates two diastereomers (cis and trans), though the trans configuration is typically more stable due to reduced steric hindrance . Spectroscopic data for analogous chroman-4-ols, such as 8-bromo-6-chloro-2-pentylchroman-4-ol, reveal distinct 1H^1H-NMR signals for the hydroxyl-bearing carbon (δ 4.85–4.95 ppm) and methyl groups (δ 0.90–1.90 ppm) . For 4-methylchroman-4-ol, similar shifts are expected, with the methyl group resonating near δ 1.3 ppm and the hydroxyl proton appearing as a broad singlet around δ 2.5 ppm (exchangeable with D2_2O).

Synthesis Methodologies

Reduction of Chroman-4-one Precursors

The most direct route to 4-methylchroman-4-ol involves the reduction of 4-methylchroman-4-one. Sodium borohydride (NaBH4_4) in methanol or tetrahydrofuran (THF) selectively reduces the carbonyl group to a hydroxyl group, as demonstrated in the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-ol . For example:

4-Methylchroman-4-oneNaBH4,MeOH/THF4-Methylchroman-4-ol[1]\text{4-Methylchroman-4-one} \xrightarrow{\text{NaBH}_4, \text{MeOH/THF}} \text{4-Methylchroman-4-ol} \quad[1]

The reaction typically proceeds at 0°C to room temperature, yielding diastereomeric mixtures that can be separated via chromatography.

Nucleophilic Substitution Reactions

Alternative pathways include nucleophilic substitution of halide or tosylate intermediates. For instance, (4-methylchroman-4-yl)acetonitrile could serve as a precursor via hydrolysis:

(4-Methylchroman-4-yl)acetonitrileH2O, H+4-Methylchroman-4-ol[4]\text{(4-Methylchroman-4-yl)acetonitrile} \xrightarrow{\text{H}_2\text{O, H}^+} \text{4-Methylchroman-4-ol} \quad[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H^1H-NMR features of 4-methylchroman-4-ol (predicted based on ):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
OH (C-4)2.5 (broad)Singlet
CH3_3 (C-4)1.3Singlet
H-2 and H-3 (methylene)1.6–2.1Multiplet
Aromatic protons6.8–7.4Multiplet

13C^{13}C-NMR data would show signals for the hydroxyl-bearing carbon (δ 70–75 ppm), methyl group (δ 22–25 ppm), and aromatic carbons (δ 110–160 ppm) .

Mass Spectrometry

Electron ionization (EI-MS) would likely produce a molecular ion peak at m/z 164 (M+^+), with fragmentation patterns including loss of H2_2O (m/z 146) and CH3_3 (m/z 149) .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The hydroxyl group at C-4 can be oxidized back to a ketone using Jones reagent or pyridinium chlorochromate (PCC), regenerating 4-methylchroman-4-one. Conversely, further reduction with LiAlH4_4 could yield 4-methylchroman.

Etherification and Esterification

Reaction with alkyl halides or acyl chlorides produces ethers (e.g., 4-methoxymethylchroman) or esters (e.g., 4-acetyloxymethylchroman), enhancing lipophilicity for pharmaceutical applications.

Biological and Industrial Applications

Antimicrobial Activity

Chroman-4-ol derivatives exhibit moderate antimicrobial properties. For example, 8-bromo-6-chloro-2-pentylchroman-4-ol showed activity against Staphylococcus aureus (MIC = 32 µg/mL) . 4-Methylchroman-4-ol may display similar efficacy, warranting further study.

Pharmaceutical Intermediates

(4-Methylchroman-4-yl)acetonitrile is a precursor to antidepressants and anti-inflammatory agents. Hydrolysis to 4-methylchroman-4-ol could yield intermediates for prodrug synthesis.

Challenges and Future Directions

Current limitations include the lack of direct toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Stereoselective Synthesis: Developing catalysts to control diastereomer ratios.

  • Biological Screening: Evaluating anticancer, antiviral, and neuroprotective activities.

  • Green Chemistry: Optimizing solvent-free or catalytic methods to reduce environmental impact.

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